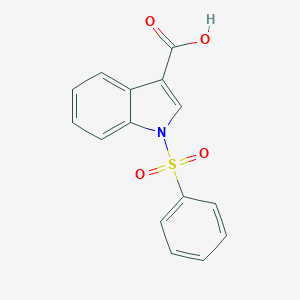
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPD is a heterocyclic compound that contains two carbonitrile groups and a methoxyphenyl group attached to a pyrazine ring.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in cancer progression and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral effects. This compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro.
实验室实验的优点和局限性
One advantage of using 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile in lab experiments is its versatility. This compound can be easily modified to produce derivatives with different properties and applications. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile. One direction is the development of this compound derivatives with improved properties and applications. Another direction is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the potential use of this compound and its derivatives in drug delivery systems and as imaging agents for cancer and viral infections should be explored.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its anti-inflammatory, anticancer, and antiviral properties make it a promising candidate for further research and development. With continued research, this compound and its derivatives may prove to be valuable tools for the treatment of various diseases and the development of novel materials.
合成方法
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile can be synthesized through a multistep process starting with the reaction of 4-methoxyphenylhydrazine with ethyl cyanoacetate to form 4-methoxyphenyl-3-oxobutanoic acid hydrazide. The resulting hydrazide is then reacted with malononitrile in the presence of a catalyst to form this compound.
科学研究应用
5-(4-Methoxyphenyl)pyrazine-2,3-dicarbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
5-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c1-18-10-4-2-9(3-5-10)13-8-16-11(6-14)12(7-15)17-13/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPPRWPZLSEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391882 |
Source


|
| Record name | 2,3-Pyrazinedicarbonitrile, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67170-60-9 |
Source


|
| Record name | 2,3-Pyrazinedicarbonitrile, 5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


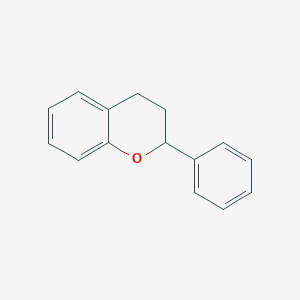


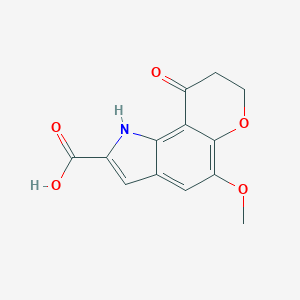


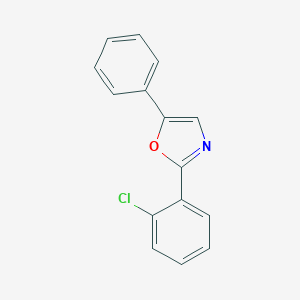
![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

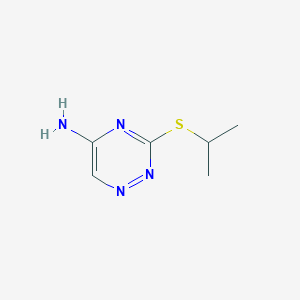
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)
